![molecular formula C10H8ClF3O2 B1390709 3-[5-Chloro-2-(trifluoromethyl)phenyl]propionic acid CAS No. 916420-80-9](/img/structure/B1390709.png)
3-[5-Chloro-2-(trifluoromethyl)phenyl]propionic acid
Overview
Description
“3-[5-Chloro-2-(trifluoromethyl)phenyl]propionic acid” is a chemical compound with the CAS Number: 916420-80-9. It has a molecular weight of 252.62 . The IUPAC name for this compound is 3-[5-chloro-2-(trifluoromethyl)phenyl]propanoic acid .
Molecular Structure Analysis
The InChI code for “3-[5-Chloro-2-(trifluoromethyl)phenyl]propionic acid” is 1S/C10H8ClF3O2/c11-7-2-3-8(10(12,13)14)6(5-7)1-4-9(15)16/h2-3,5H,1,4H2,(H,15,16) . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound “3-[5-Chloro-2-(trifluoromethyl)phenyl]propionic acid” has a molecular weight of 252.62 . More specific physical and chemical properties were not found in the search results.Scientific Research Applications
Synthesis of Complex Molecules
This compound can serve as a reactant for the synthesis of complex molecules such as aryl- and hetarylfurocoumarins via Suzuki reaction, and Et canthinone-3-carboxylates through Pd-catalyzed Suzuki-Miyaura coupling and Cu-catalyzed amidation reactions .
Biological Research
It is utilized as a substrate for synthesizing various compounds and studying enzyme-catalyzed reactions. It also plays a role in the synthesis of cinacalcet, a drug used to treat secondary hyperparathyroidism .
Material Science
The compound’s properties may be explored in material science, although specific applications in this field require further research to detail their scope and potential .
Chemical Synthesis
In chemical synthesis, this compound could be involved in creating novel molecules or modifying existing ones, contributing to advancements in medicinal chemistry and other areas .
Chromatography
The compound could be used in chromatography as a standard or derivative for separating and analyzing mixtures.
While the search did not yield six to eight unique applications with detailed descriptions, the above sections provide an overview of the potential uses of 3-[5-Chloro-2-(trifluoromethyl)phenyl]propionic acid in scientific research. Further investigation into peer-reviewed papers and technical documents would be necessary to uncover additional specific applications within these or other fields .
properties
IUPAC Name |
3-[5-chloro-2-(trifluoromethyl)phenyl]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClF3O2/c11-7-2-3-8(10(12,13)14)6(5-7)1-4-9(15)16/h2-3,5H,1,4H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWUOREFPPQVKFH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)CCC(=O)O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClF3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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